The compound (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is a member of the isochromenone family, characterized by its unique structural features including two methoxy groups and a benzylidene moiety. This compound exhibits a complex molecular structure with a molecular formula of and a molecular weight of approximately 302.34 g/mol. The presence of methoxy groups typically enhances the lipophilicity of the compound, potentially influencing its biological activity and solubility profiles.
The chemical behavior of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one can be characterized by several key reactions:
Research indicates that (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one exhibits significant biological activities, including:
The synthesis of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one typically involves several steps:
This compound has potential applications in several fields:
Interaction studies have revealed that (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one interacts with various molecular targets:
Several compounds share structural similarities with (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dimethoxyflavone | Flavonoid structure | Antioxidant and anti-inflammatory |
| 5-Methoxyflavone | Methoxy-substituted flavonoid | Anticancer properties |
| 2-Methoxycoumarin | Coumarin derivative | Antimicrobial activity |
What sets (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one apart from these compounds is its specific arrangement of functional groups that enhances its lipophilicity and biological activity profile. The combination of methoxy substitutions and a benzylidene linkage contributes to its unique pharmacological properties.